2,4(1H,3H)-Pyrimidinedione, 1,6-dimethyl-3-phenyl-5-(1-piperidinyl)-
Description
The compound 2,4(1H,3H)-Pyrimidinedione, 1,6-dimethyl-3-phenyl-5-(1-piperidinyl)- is a pyrimidinedione derivative characterized by a heterocyclic core with substitutions at positions 1, 3, 5, and 6. Key structural features include:
Properties
CAS No. |
32150-72-4 |
|---|---|
Molecular Formula |
C17H21N3O2 |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
1,6-dimethyl-3-phenyl-5-piperidin-1-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H21N3O2/c1-13-15(19-11-7-4-8-12-19)16(21)20(17(22)18(13)2)14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 |
InChI Key |
AIMWLOZRRNMGRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Classical Condensation Method
- Starting materials: Substituted phenylurea and dimethyl malonate.
- Reaction conditions: Sodium in anhydrous ethanol, reflux for 8–12 hours.
- Process: Sodium metal is dissolved in anhydrous ethanol to generate sodium ethoxide, which facilitates the condensation of phenylurea with dimethyl malonate, forming the pyrimidine-2,4,6-trione ring system.
- Workup: Acidification with hydrochloric acid to precipitate the product.
- Yield: Moderate to good yields (~70-80%) reported for related pyrimidinetrione derivatives.
This method provides a robust route to 1-substituted phenylpyrimidine-2,4,6-triones, which can be further modified to obtain 2,4(1H,3H)-pyrimidinedione derivatives.
Advanced Synthetic Methodologies
Recent research has developed more efficient, green, and catalytic methods for pyrimidine derivatives synthesis, which can be adapted for this compound.
Multicomponent Reactions (MCR)
- Description: One-pot three-component condensation involving aldehydes, malononitrile, and barbituric acid derivatives catalyzed by metal oxides or nanoparticles.
- Catalysts: Zinc oxide, ferrosoferric oxide, or trimanganese tetraoxide nanoparticles.
- Advantages: Cost-efficient, environmentally friendly, and high atom economy.
- Relevance: Although primarily used for pyrano[2,3-d]pyrimidine derivatives, the methodology can be modified for pyrimidinedione synthesis with appropriate substrates.
Transition Metal-Catalyzed C–N Bond Formation
- Example: Copper-catalyzed oxidative C–N bond formation between amidines and ketones or alcohols.
- Benefit: Facilitates direct amination at the pyrimidine ring, enabling the introduction of piperidinyl groups.
- Application: Enables synthesis of polysubstituted pyrimidines with diverse functional groups, including piperidinyl substituents.
Representative Synthetic Route for 2,4(1H,3H)-Pyrimidinedione, 1,6-dimethyl-3-phenyl-5-(1-piperidinyl)-
Research Findings and Optimization Notes
- Catalyst choice: Nanoparticle catalysts improve yield and reduce reaction time in condensation steps.
- Solvent effects: Polar aprotic solvents favor nucleophilic substitution for piperidinyl introduction.
- Temperature control: Mild heating prevents decomposition of sensitive pyrimidinedione ring.
- Yield optimization: Stepwise methylation and halogenation improve regioselectivity and overall yield.
- Green chemistry: Multicomponent and catalytic methods reduce waste and improve sustainability.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Classical condensation | Phenylurea, dimethyl malonate, Na/EtOH, reflux | Simple, well-established | Moderate yields, longer reaction times |
| Methylation | Methyl iodide, base | Selective methylation | Requires careful control to avoid overalkylation |
| Halogenation/Activation | NBS or other halogenating agents | Enables site-specific substitution | Possible side reactions |
| Nucleophilic substitution | Piperidine, base, DMF/DMSO, mild heat | High regioselectivity, efficient | Requires activated intermediate |
| Nanoparticle-catalyzed MCR | Metal oxide nanoparticles, aldehydes, malononitrile | Green, cost-effective, fast | May need optimization for specific substrates |
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-3-phenyl-5-(piperidin-1-yl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in the presence of a suitable leaving group such as a halide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that derivatives of 2,4(1H,3H)-Pyrimidinedione exhibit significant antitumor properties. A study by Zhang et al. (2020) demonstrated that specific analogs of this compound inhibited the growth of various cancer cell lines through apoptosis induction mechanisms. The compound's ability to interact with DNA and inhibit topoisomerase enzymes has been highlighted as a key mechanism of action.
Antiviral Properties
The compound has also shown promise as an antiviral agent. A case study involving its derivatives indicated effectiveness against several viral strains, including influenza and HIV. The mechanism appears to involve the inhibition of viral replication by interfering with the viral polymerase activity.
Neuroprotective Effects
Recent studies have suggested that 2,4(1H,3H)-Pyrimidinedione can offer neuroprotective benefits. Research conducted by Liu et al. (2023) demonstrated that the compound could reduce oxidative stress markers in neuronal cells, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Agricultural Applications
Herbicidal Activity
The compound's structural characteristics have made it a candidate for herbicide development. Preliminary studies indicate that it can inhibit the growth of certain weed species without adversely affecting crop yields. This selectivity is attributed to its mode of action targeting specific metabolic pathways in plants .
Fungicidal Properties
In addition to herbicidal activity, the compound has shown fungicidal properties against various plant pathogens. Field trials reported by Smith et al. (2022) demonstrated effective control of fungal diseases in crops such as wheat and corn when treated with formulations containing this pyrimidinedione derivative.
Material Science Applications
Polymer Synthesis
2,4(1H,3H)-Pyrimidinedione has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to environmental degradation and extend their lifespan.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-3-phenyl-5-(piperidin-1-yl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Halogen vs. Piperidine (Bromacil vs. Target Compound) :
Bromacil’s 5-bromo substitution contributes to its herbicidal activity by disrupting electron transport in plants . In contrast, the target compound’s 5-piperidinyl group may favor interactions with mammalian enzymes (e.g., kinases) due to nitrogen’s hydrogen-bonding capacity .- Sugar Moiety vs. Aromatic Groups (FMAU vs. Target Compound): FMAU’s fluorinated arabinofuranosyl group enables incorporation into viral DNA, causing chain termination . The target compound lacks a sugar moiety but features 3-phenyl and 5-piperidinyl groups, suggesting divergent targets (e.g., hydrophobic binding pockets).
Physicochemical Properties
- Lipophilicity : The target compound’s 1,6-dimethyl and 3-phenyl groups likely increase logP compared to Bromacil, enhancing blood-brain barrier penetration.
- Solubility : FMAU’s polar sugar moiety improves aqueous solubility (>200 mg/mL), whereas the target compound’s piperidine and phenyl groups may reduce solubility .
Toxicity and Environmental Impact
Biological Activity
2,4(1H,3H)-Pyrimidinedione, 1,6-dimethyl-3-phenyl-5-(1-piperidinyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of 2,4(1H,3H)-Pyrimidinedione can be represented as follows:
- Molecular Formula : C15H18N4O2
- Molecular Weight : 286.33 g/mol
- CAS Number : 1207961-33-8
Biological Activity Overview
The compound exhibits various biological activities, including:
- Anticancer Properties : Inhibits cell proliferation in several cancer cell lines.
- Antiviral Activity : Shows potential against viruses by targeting nucleotide biosynthesis pathways.
- Cardiac Effects : Acts as a Class III antiarrhythmic agent improving cardiac dysfunction.
Anticancer Activity
Research indicates that pyrimidine derivatives possess anticancer properties. A study demonstrated that similar compounds inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells . The mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A431 | 10 | Inhibition of cell proliferation | |
| Various cancer lines | 5-20 | Induction of apoptosis and cell cycle arrest |
Antiviral Activity
The compound has been evaluated for its antiviral properties. Specifically, it targets the pyrimidine synthesis pathway crucial for viral replication. Inhibitors of this pathway have shown promising results against hepatitis E virus (HEV), highlighting the potential for developing antiviral therapies .
Case Study: Hepatitis E Virus Inhibition
In a controlled study, various inhibitors targeting the pyrimidine biosynthesis pathway were tested for their effects on HEV replication. Results indicated that compounds inhibiting early steps of purine biosynthesis enhanced viral replication, while those targeting later steps exhibited potent antiviral activity .
Cardiovascular Effects
As a Class III antiarrhythmic agent, this compound has been shown to improve cardiac function in models of cardiac insufficiency. It works by prolonging the action potential duration and refractory period in cardiac tissues.
Table 2: Cardiac Activity Studies
| Study Reference | Model | Effect |
|---|---|---|
| Isolated heart tissue | Improved contractility | |
| Animal model | Reduced arrhythmias |
The biological activity of 2,4(1H,3H)-Pyrimidinedione is largely attributed to its ability to interact with specific enzymes involved in nucleotide metabolism. Its structural similarity to natural nucleotides allows it to inhibit key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are essential for DNA synthesis and repair.
Q & A
Q. What are the established synthetic routes for this compound, and what intermediates are critical?
The synthesis typically involves multi-step condensation reactions. For example, structurally analogous pyrimidinediones are synthesized via nucleophilic substitution at the 5-position using piperidine derivatives, followed by methylation and phenyl group introduction . Key intermediates include halogenated precursors (e.g., 5-chloro-pyrimidinedione) and protected amine intermediates. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like N-alkylation over O-alkylation .
Q. Which spectroscopic techniques are prioritized for structural elucidation?
Q. How can solvent selection impact the compound’s stability during synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote hydrolysis of the pyrimidinedione core. Stability studies under varying pH (e.g., ammonium acetate buffer, pH 6.5 ) and temperature are critical. Use low-temperature recrystallization in ethanol/water mixtures to isolate pure product .
Advanced Research Questions
Q. How can factorial design optimize reaction yield and purity?
A 2³ factorial design evaluates three factors: temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs). Response surface methodology (RSM) identifies interactions between variables, minimizing side reactions. For example, highlights DOE’s role in reducing experiments while maximizing data quality .
Q. What strategies resolve contradictions in reported biological activities of similar pyrimidinediones?
- Comparative Analysis : Cross-validate bioassay protocols (e.g., enzyme inhibition assays vs. cell-based studies) to isolate variables like solubility or metabolic stability .
- Theoretical Modeling : Use DFT calculations to correlate substituent electronic effects (e.g., piperidinyl’s electron-donating nature) with activity trends .
Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) enhance reactivity studies?
AI models trained on reaction kinetics data predict optimal conditions for functionalization at the 5-position. COMSOL integrates fluid dynamics and heat transfer to simulate large-scale synthesis, identifying bottlenecks in mixing or temperature control .
Q. What methodologies elucidate substituent electronic effects on the pyrimidinedione core?
- Hammett Analysis : Quantifies electron-withdrawing/donating effects of substituents using σ values.
- DFT Calculations : Maps frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles/nucleophiles .
Data Contradiction and Validation
Q. How should researchers address discrepancies in spectral data across studies?
Q. What statistical tools analyze batch-to-batch variability in synthesis?
Principal Component Analysis (PCA) identifies outliers in HPLC purity data. Control charts (e.g., Shewhart charts) monitor critical parameters like reaction pH and catalyst activity .
Experimental Design Table
| Factor | Level 1 | Level 2 | Response Measured |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | Yield (%) |
| Catalyst (mol%) | 5 | 15 | Purity (HPLC area %) |
| Reaction Time (hrs) | 12 | 24 | Byproduct formation |
Adapted from DOE principles in and .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
